Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Scientific Research Applications
Synthesis and Tuberculostatic Activity
Structural analogs of this compound, including those with variations in the aryl group, have been synthesized and evaluated for their tuberculostatic activity. These efforts aim to identify promising antituberculous agents by exploring structure-activity relationships. For instance, Titova et al. (2019) synthesized various analogs by three-component condensations and evaluated them for tuberculostatic activity, highlighting the compound's role in developing antituberculosis treatments (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Chemical Synthesis and Isomerization Studies
The compound also serves as a precursor in chemical synthesis, demonstrating its versatility in organic chemistry. For example, Pryadeina et al. (2008) investigated the cyclisation of related compounds to produce ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, showcasing its utility in synthesizing complex molecules with potential biological activity (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).
Antitumor Activity
Additionally, its derivatives have been synthesized and tested for antitumor activities. Gomha, Muhammad, and Edrees (2017) reported the synthesis of a novel compound and evaluated its in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, suggesting the compound's potential in cancer research (Gomha, Muhammad, & Edrees, 2017).
Green Chemistry Synthesis
The compound and its derivatives are also subjects of research in green chemistry, focusing on eco-friendly synthesis methods. Khaligh et al. (2020) introduced a novel additive for the preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing the importance of sustainable and efficient synthesis processes in organic chemistry (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).
properties
IUPAC Name |
ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c1-3-23-14(22)11-8(2)20-15-18-7-19-21(15)13(11)9-5-4-6-10(16)12(9)17/h4-7,13H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLACWSRQVGUJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C(=CC=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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